molecular formula C19H19FN2O4S B3397268 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1021210-73-0

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B3397268
CAS No.: 1021210-73-0
M. Wt: 390.4 g/mol
InChI Key: CFNCEGNRWBUARM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a cyclopropanecarbonyl-substituted indoline core and a fluorinated, methoxy-substituted benzene ring. The cyclopropane moiety is known to enhance metabolic stability and influence conformational rigidity, while the fluorine and methoxy groups may optimize binding affinity and selectivity toward biological targets .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-26-18-7-6-15(11-16(18)20)27(24,25)21-14-5-4-12-8-9-22(17(12)10-14)19(23)13-2-3-13/h4-7,10-11,13,21H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNCEGNRWBUARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide involves multiple steps, typically starting with the preparation of the indolin-6-yl intermediate This intermediate is then reacted with cyclopropanecarbonyl chloride under controlled conditions to form the cyclopropanecarbonylindolin-6-yl derivativeIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the sulfonamide group, forming the corresponding amine and sulfonic acid

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Compound Name Structural Features Biological Activity/Use Key Findings
Target Compound Indoline core, cyclopropanecarbonyl, 3-fluoro-4-methoxybenzenesulfonamide Autophagy inhibition (hypothesized based on indoline-sulfonamide analogs) Enhanced stability due to cyclopropane; fluorine improves target interaction .
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one Piperidine core, pyrazole ring, pyridinyl-methoxyphenyl substituent Kinase inhibition (e.g., JAK/STAT pathway modulation) Reduced metabolic degradation compared to non-cyclopropane analogs .
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram) Cyclopropanecarboxamide, tetrahydrofuranone, chlorophenyl Fungicidal activity (agricultural use) Broad-spectrum efficacy but limited solubility in polar solvents .
(E)-5-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(cyclopropanecarbonyl)indoline-6-sulfonamide (51) Indoline core, cyclopropanecarbonyl, trifluoromethyl-chlorophenyl sulfonamide Autophagy inhibition (validated in cellular assays) tert-Butyldimethylsilyl group enhances membrane permeability .

Mechanistic and Pharmacokinetic Insights

  • Structural Impact on Activity: The indoline core in the target compound and compound 51 is critical for autophagy inhibition, likely via interaction with ATG4B or LC3 proteins. Replacing indoline with piperidine (as in ’s compound) shifts activity toward kinase modulation, indicating core-dependent target specificity . Cyclopropane vs. Non-cyclopropane Analogs: Cyclopropane-containing derivatives exhibit superior metabolic stability. For example, cyprofuram () retains fungicidal activity longer than non-cyclopropane carboxamides .
  • Methoxy groups in agricultural compounds (e.g., methoprotryne, ) improve soil adsorption but reduce systemic mobility in plants .

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Indole moiety : Known for its diverse biological activities.
  • Fluoro and methoxy substituents : These groups may enhance the compound's pharmacological profile.
  • Benzenesulfonamide group : Often associated with antibacterial and enzyme inhibition properties.

1. Antibacterial Activity

Research indicates that sulfonamide derivatives, including compounds similar to this compound, exhibit significant antibacterial properties. In particular, studies have shown moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

The mechanism of action is primarily through inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cell division .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting:

  • Acetylcholinesterase (AChE) : Key for neurotransmitter regulation.
  • Urease : Important in treating infections caused by Helicobacter pylori.

Inhibitory activity against these enzymes was assessed with IC50 values indicating potency. For instance, compounds in related studies demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting that derivatives of this compound could serve as effective urease inhibitors .

3. Anticancer Activity

The indole structure is known for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including:

  • Activation of caspases
  • Modulation of cell cycle regulators

Further research is needed to establish the specific pathways involved and the overall efficacy against different cancer cell lines.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of similar compounds:

  • Study on Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds exhibiting an IC50 comparable to standard antibiotics .
  • Enzyme Inhibition Research : A comparative analysis of various sulfonamide derivatives highlighted their effectiveness as urease inhibitors, with some showing IC50 values significantly lower than traditional treatments .
  • Anticancer Studies : Research into indole-based compounds has indicated their potential in inhibiting tumor growth in vitro, suggesting that further exploration into this compound could yield promising results in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
Reactant of Route 2
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide

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